2-N-tert-butyl-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine
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Overview
Description
2-N-tert-butyl-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The structure of this compound includes a triazine ring substituted with tert-butyl and diphenylamine groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-tert-butyl-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with tert-butylamine and diphenylamine. The reaction is carried out in a solvent such as dioxane or dichloroethane, with the presence of a base like sodium carbonate to facilitate the substitution .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-N-tert-butyl-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or diphenylamine groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states or reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dioxane or dichloroethane.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the triazine ring, while oxidation and reduction can lead to various oxidation states or reduced forms of the compound.
Scientific Research Applications
2-N-tert-butyl-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of other complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-N-tert-butyl-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Another compound with tert-butyl groups, known for its antioxidant properties.
2-tert-butyl-6-(4,5-diphenyl-1H-imidazol-2-yl)phenol: A compound with similar structural features, used in various chemical applications.
Uniqueness
2-N-tert-butyl-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-N-tert-butyl-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6/c1-19(2,3)25-18-23-16(20-14-10-6-4-7-11-14)22-17(24-18)21-15-12-8-5-9-13-15/h4-13H,1-3H3,(H3,20,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFSJRVMCRJMBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NC2=CC=CC=C2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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